An In-Depth Technical Guide to 3,3'-Dithiobis(2,5-dimethylfuran)
An In-Depth Technical Guide to 3,3'-Dithiobis(2,5-dimethylfuran)
Introduction
3,3'-Dithiobis(2,5-dimethylfuran), also known by its synonym Bis(2,5-dimethyl-3-furyl) disulfide, is an organosulfur compound featuring two 2,5-dimethylfuran rings linked by a disulfide bridge. Its Chemical Abstracts Service (CAS) registry number is 28588-73-0 [1][2]. While its documented application is primarily in the food and fragrance industry as a flavoring agent with a characteristic meaty aroma, its unique structure presents intriguing possibilities for broader scientific application, particularly in the realm of medicinal chemistry and materials science.[1][2]
The furan scaffold is a cornerstone in many pharmacologically active compounds, contributing to a wide spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][3][4][5][6] Concurrently, the disulfide bond is a critical functional group in biochemistry and drug design, often employed as a cleavable linker for stimuli-responsive drug delivery systems that target the reductive environment of cancer cells.[2][7][8] This guide provides a comprehensive overview of the known properties of 3,3'-Dithiobis(2,5-dimethylfuran), proposes a viable synthetic pathway, explores its potential applications in drug development, and outlines necessary safety considerations.
Physicochemical and Spectroscopic Properties
The fundamental properties of 3,3'-Dithiobis(2,5-dimethylfuran) are summarized below. It is characterized as an amber-colored liquid, insoluble in water, with a distinct meaty odor.[2][7] The predicted high LogP value suggests significant lipophilicity.[1][2]
| Property | Value | Source |
| CAS Number | 28588-73-0 | [1][2] |
| Molecular Formula | C₁₂H₁₄O₂S₂ | [1][2] |
| Molecular Weight | 254.37 g/mol | [1][2] |
| Appearance | Amber liquid | [7] |
| Odor | Meaty | [1][2] |
| Boiling Point | 305.3 ± 42.0 °C (Predicted) | [1][2] |
| Density | 1.23 ± 0.1 g/cm³ (Predicted) | [1][2] |
| LogP | 4.57 (Predicted) | [1][2] |
| Solubility | Insoluble in water; slightly soluble in fat | [7] |
| Synonyms | Bis(2,5-dimethyl-3-furyl) disulfide; Furan, 3,3'-dithiobis[2,5-dimethyl- | [2][9] |
| InChI Key | JDWCALSZHJBMIQ-UHFFFAOYSA-N | [9] |
Synthesis and Mechanistic Insights
Proposed Synthetic Pathway: Oxidative Dimerization of 2,5-Dimethylfuran-3-thiol
The formation of a disulfide bond via the oxidation of two thiol moieties is a fundamental and widely employed transformation in organic synthesis.[10][11][12] This process can be achieved using a variety of mild oxidizing agents, including air (O₂) catalyzed by a base, hydrogen peroxide, or iodine.
Experimental Protocol (Hypothetical)
-
Preparation of Precursor (2,5-Dimethylfuran-3-thiol): The synthesis would first require the preparation of the thiol precursor. A plausible method involves the lithiation of 2,5-dimethylfuran at the 3-position using a strong base like n-butyllithium, followed by quenching the resulting organolithium species with elemental sulfur and subsequent acidic workup.
-
Dissolution: Dissolve 2,5-dimethylfuran-3-thiol in a suitable organic solvent, such as N,N-Dimethylformamide (DMF) or dichloromethane (DCM).
-
Addition of Base: Add a catalytic amount of an organic base, such as triethylamine (Et₃N), to facilitate the deprotonation of the thiol to the more reactive thiolate.[10]
-
Oxidation: Bubble air or oxygen through the stirred solution at room temperature. Alternatively, a stoichiometric amount of a mild oxidant like iodine (I₂) can be added portion-wise until a persistent color indicates the consumption of the thiol. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is washed with water and brine to remove the base and any water-soluble byproducts. The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure 3,3'-Dithiobis(2,5-dimethylfuran).
Causality: This approach is favored for its high atom economy and generally mild reaction conditions. The base deprotonates the thiol, forming a thiolate anion which is readily oxidized to a thiyl radical. Two thiyl radicals then combine to form the stable disulfide bond. Air oxidation is particularly "green" as it uses a readily available oxidant and produces water as the primary byproduct.[10]
Applications in Research and Drug Development
While currently utilized as a food additive, the molecular architecture of 3,3'-Dithiobis(2,5-dimethylfuran) suggests significant untapped potential in drug discovery and medicinal chemistry.
The Furan Moiety as a Pharmacophore
The furan ring is considered a "privileged scaffold" in medicinal chemistry. Its presence in a molecule can enhance binding affinity to biological targets, improve pharmacokinetic profiles, and provide a framework for diverse functionalization.[1][3] Furan derivatives have demonstrated a vast array of pharmacological activities, including:
The Disulfide Bridge as a Pro-drug Linker
The disulfide bond is a key functional group for designing targeted drug delivery systems.[2][8] The intracellular environment, particularly in many cancer cells, has a significantly higher concentration of reducing agents like glutathione (GSH) compared to the extracellular space.[13] This redox potential difference can be exploited. A bioactive molecule can be rendered temporarily inactive by linking it to another molecule via a disulfide bridge. This "pro-drug" is stable in circulation but, upon entering a target cell, the disulfide bond is cleaved by intracellular GSH, releasing the active drug precisely where it is needed. This strategy can increase therapeutic efficacy and reduce systemic side effects.[7][8][9]
Given these principles, 3,3'-Dithiobis(2,5-dimethylfuran) and its derivatives could be investigated as novel therapeutic agents. The cleavage of the disulfide bond would release two equivalents of 2,5-dimethylfuran-3-thiol, a molecule that could be engineered to exhibit specific biological activity.
Safety and Handling
A comprehensive, specific Safety Data Sheet (SDS) for 3,3'-Dithiobis(2,5-dimethylfuran) is not widely available. Therefore, researchers must handle this compound with the caution appropriate for a substance with an incomplete toxicological profile. General principles for handling organosulfur compounds should be strictly followed.[14][15]
-
Olfactory Fatigue: Many organosulfur compounds are known for their strong, often unpleasant odors.[14] Prolonged exposure can lead to olfactory fatigue, where the ability to detect the odor diminishes, potentially leading to overexposure.
-
General Precautions: All work should be conducted in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Toxicity of Related Compounds: While not directly applicable, related sulfur compounds like sulfur mustard are known to be highly toxic and act as vesicants (blistering agents).[16] While 3,3'-Dithiobis(2,5-dimethylfuran) does not share the same reactive chloroethyl groups, this underscores the need for caution when handling novel organosulfur molecules. Some organosulfur compounds from natural sources have been studied for toxicity, showing dose-dependent effects.[17][18]
-
Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations.
Conclusion
3,3'-Dithiobis(2,5-dimethylfuran) (CAS: 28588-73-0) is an intriguing molecule whose potential extends far beyond its current application as a flavoring agent. Its physicochemical properties are moderately well-defined, and a robust synthetic strategy via thiol oxidation is chemically sound. The true opportunity for this compound lies at the intersection of furan chemistry and disulfide-mediated drug delivery. The combination of a biologically active furan scaffold with a redox-sensitive disulfide linker makes it and its future derivatives promising candidates for the development of novel, targeted therapeutics. Further research is warranted to fully elucidate its synthetic accessibility, biological activity, and toxicological profile to unlock its full potential for the scientific and drug development communities.
References
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: [Link]
-
Disulfide based prodrugs for cancer therapy. RSC Advances. Available at: [Link]
-
Disulfide Bond-Driven Oxidation- and Reduction-Responsive Prodrug Nanoassemblies for Cancer Therapy. ACS Nano. Available at: [Link]
-
Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. Available at: [Link]
-
A Review on Biological and Medicinal Significance of Furan. Alqalam Journal of Medical and Applied Sciences. Available at: [Link]
-
Pharmacological activity of furan derivatives. Sciforum. Available at: [Link]
-
Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. Available at: [Link]
-
Efficient synthesis of disulfides by air oxidation of thiols under sonication. Green Chemistry. Available at: [Link]
-
Drug Release from Disulfide-Linked Prodrugs: Role of Thiol Agents. Molecular Pharmaceutics. Available at: [Link]
-
Disulfide based prodrugs for cancer therapy. ResearchGate. Available at: [Link]
-
Disulfide Bond Bridge Insertion Turns Hydrophobic Anticancer Prodrugs into Self-Assembled Nanomedicines. Nano Letters. Available at: [Link]
-
A General and Efficient Approach to Aryl Thiols: CuI-Catalyzed Coupling of Aryl Iodides with Sulfur and Subsequent Reduction. Organic Letters. Available at: [Link]
-
Transition Metal Catalyzed Synthesis of Aryl Sulfides. Molecules. Available at: [Link]
-
Facile and efficient transformation of thiols to disulfides via a radical pathway with N-anomeric amide. RSC Advances. Available at: [Link]
-
Redox-Click Chemistry for Disulfide Formation from Thiols. ChemRxiv. Available at: [Link]
-
In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review. Applied Sciences. Available at: [Link]
-
Organosulfur chemistry. Wikipedia. Available at: [Link]
-
Mustard gas. Wikipedia. Available at: [Link]
-
Acute toxicological studies of the main organosulfur compound derived from Allium sp. intended to be used in active food packaging. Food and Chemical Toxicology. Available at: [Link]
-
Working with Hazardous Chemicals. Organic Syntheses. Available at: [Link].aspx]([Link])
Sources
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Disulfide based prodrugs for cancer therapy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 4. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]
- 5. wisdomlib.org [wisdomlib.org]
- 6. ijabbr.com [ijabbr.com]
- 7. Disulfide Bond-Driven Oxidation- and Reduction-Responsive Prodrug Nanoassemblies for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Efficient synthesis of disulfides by air oxidation of thiols under sonication - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Facile and efficient transformation of thiols to disulfides via a radical pathway with N-anomeric amide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Organosulfur chemistry - Wikipedia [en.wikipedia.org]
- 15. orgsyn.org [orgsyn.org]
- 16. Mustard gas - Wikipedia [en.wikipedia.org]
- 17. mdpi.com [mdpi.com]
- 18. Acute toxicological studies of the main organosulfur compound derived from Allium sp. intended to be used in active food packaging - PubMed [pubmed.ncbi.nlm.nih.gov]
